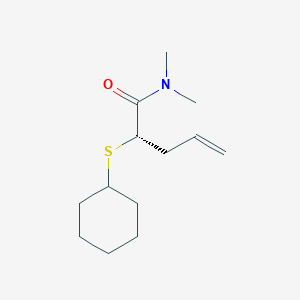
4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)- is a specialized organic compound with a unique structure that includes a cyclohexylthio group and a dimethylated amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)- typically involves the reaction of 4-pentenamide with cyclohexylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Dichloromethane (DCM) or another non-polar solvent.
Catalyst: Silver oxide (Ag2O) or other transition metal catalysts.
Temperature: Elevated temperatures around 100°C.
Time: Reaction times can vary but typically range from 10 to 24 hours.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening for catalyst optimization is also common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The cyclohexylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)- involves its interaction with specific molecular targets. The cyclohexylthio group can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylated amide group may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Pentenamide: A simpler analog without the cyclohexylthio group.
N-Methoxy-N-methyl-4-pentenamide: Contains a methoxy group instead of the cyclohexylthio group.
Uniqueness
4-Pentenamide, 2-(cyclohexylthio)-N,N-dimethyl-, (2S)- is unique due to the presence of the cyclohexylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that simpler analogs may not be suitable for.
Properties
CAS No. |
670223-05-9 |
|---|---|
Molecular Formula |
C13H23NOS |
Molecular Weight |
241.39 g/mol |
IUPAC Name |
(2S)-2-cyclohexylsulfanyl-N,N-dimethylpent-4-enamide |
InChI |
InChI=1S/C13H23NOS/c1-4-8-12(13(15)14(2)3)16-11-9-6-5-7-10-11/h4,11-12H,1,5-10H2,2-3H3/t12-/m0/s1 |
InChI Key |
YQLSGFPDQIKLON-LBPRGKRZSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H](CC=C)SC1CCCCC1 |
Canonical SMILES |
CN(C)C(=O)C(CC=C)SC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















